molecular formula C10H14N2O B2551989 3-(Cyclopentyloxy)pyridin-2-amine CAS No. 1152595-98-6

3-(Cyclopentyloxy)pyridin-2-amine

Cat. No.: B2551989
CAS No.: 1152595-98-6
M. Wt: 178.235
InChI Key: PIZGOCQQIDSWGV-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyridin-2-amine (CAS 1152595-98-6) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.24 g/mol . This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Scientific studies have utilized this core structure in the synthesis of compounds based on a 2-cyclopentyloxyanisole scaffold, which have demonstrated promising in vitro antitumor activity against a range of human cancer cell lines . Furthermore, research into PDE4D inhibitors for potential application in neurological conditions has identified related 3-(cyclopentyloxy)-4-methoxybenzaldehyde structures as key intermediates . As a building block, this amine offers researchers the opportunity to explore structure-activity relationships in drug discovery. The compound should be handled with care, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZGOCQQIDSWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopentyloxy Pyridin 2 Amine

General Strategies for 2-Aminopyridine (B139424) Scaffold Construction

The 2-aminopyridine framework is a prevalent structural motif in medicinal chemistry and materials science. researchgate.netnih.gov Its synthesis has been extensively studied, leading to a variety of reliable methods. These can be classified into conventional condensation reactions that build the ring in a stepwise fashion and more contemporary multicomponent reactions that offer increased efficiency.

Classical methods for pyridine (B92270) ring synthesis often rely on the condensation of aldehydes, ketones, or their derivatives with an ammonia source to form the heterocyclic core. baranlab.orgwikipedia.org These methods, while foundational, sometimes face limitations such as harsh reaction conditions or modest yields. wikipedia.orgwikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, the traditional Chichibabin synthesis can suffer from low yields, though the starting materials are typically inexpensive. wikipedia.org

Hantzsch Pyridine Synthesis: A well-established method, the Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to yield the aromatic pyridine ring. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org

Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine (or its tautomer, 2-pyridone), which can then be converted to the corresponding 2-aminopyridine derivative through subsequent functional group manipulations. acsgcipr.org

These conventional methods are summarized in the table below.

Reaction NameReactantsKey Intermediate/Product
Chichibabin Synthesis Aldehydes/Ketones + AmmoniaSubstituted Pyridine
Hantzsch Synthesis Aldehyde + 2x β-Ketoester + Ammonia1,4-Dihydropyridine (requires oxidation)
Guareschi-Thorpe Reaction Cyanoacetamide + 1,3-Dicarbonyl2-Hydroxypyridine/2-Pyridone

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical tools in organic synthesis. bohrium.comresearchgate.net These reactions combine three or more starting materials in a single pot to form a complex product, saving time, resources, and reducing waste. researchgate.net Several MCRs have been developed for the flexible and rapid synthesis of functionalized 2-aminopyridines. researchgate.netnih.gov

One common MCR strategy involves the reaction of enaminones, malononitrile, and primary amines under solvent-free or catalyzed conditions to produce a diverse range of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Another approach utilizes a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. researchgate.net In this case, the alcohol can act as both a reactant and the reaction medium. researchgate.net The key advantages of MCRs include methodological simplicity, operational ease, and the ability to generate diverse molecular libraries from readily available starting materials. acsgcipr.orgbohrium.comresearchgate.net

Specific Approaches for Introducing the Cyclopentyloxy Moiety

Once the 2-aminopyridine scaffold is available, or if a suitably functionalized pyridine precursor is used, the cyclopentyloxy group can be introduced. This is typically achieved through the formation of an ether linkage at the C-3 position, most commonly starting from a 3-hydroxypyridine or a 3-halopyridine precursor.

Standard etherification reactions are widely employed to form aryl ether bonds.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this would involve deprotonating 2-amino-3-hydroxypyridine with a strong base (like sodium hydride) to form the corresponding pyridin-3-oxide, which then acts as a nucleophile to displace a halide from a cyclopentyl halide (e.g., bromocyclopentane). masterorganicchemistry.comchemistrysteps.com The reaction is robust but requires a primary or secondary alkyl halide, as tertiary halides tend to undergo elimination. wikipedia.orgmasterorganicchemistry.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for converting an alcohol into an ether under mild conditions. wikipedia.org The reaction uses a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP), to activate an alcohol for nucleophilic attack by an acidic pronucleophile. wikipedia.orgnih.gov For this synthesis, 2-amino-3-hydroxypyridine would serve as the acidic component (the pronucleophile) and cyclopentanol (B49286) as the alcohol. This method is particularly useful for coupling secondary alcohols and avoids the need to pre-form a reactive alkoxide. researchgate.net However, the pKa of the phenolic component can influence the reaction's success; phenols with a pKa greater than 11-13 may give lower yields or fail to react as desired. nih.govresearchgate.net

Etherification MethodKey ReagentsMechanism
Williamson Ether Synthesis Alkoxide (from 3-hydroxypyridine + base) + Cyclopentyl HalideSN2
Mitsunobu Reaction 3-Hydroxypyridine + Cyclopentanol + Phosphine + AzodicarboxylateRedox Condensation

Nucleophilic aromatic substitution (SNAr) offers another direct route to aryl ethers. wikipedia.org This pathway involves the reaction of a nucleophile with an electron-deficient aromatic ring that contains a good leaving group, such as a halogen. wikipedia.orgsci-hub.se

To synthesize 3-(cyclopentyloxy)pyridin-2-amine, this strategy would typically start with a 2-amino-3-halopyridine (e.g., 2-amino-3-bromopyridine or 2-amino-3-chloropyridine). This substrate would be treated with sodium or potassium cyclopentoxide. The electron-donating nature of the amino group at the C-2 position and the electronegativity of the ring nitrogen atom facilitate nucleophilic attack at the C-3 position, leading to the displacement of the halide and formation of the desired ether. youtube.com The reactivity of the halopyridine generally follows the order F > Cl > Br > I for the SNAr mechanism, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se

Targeted Synthesis of this compound and Analogues

The targeted synthesis of this compound can be efficiently achieved by combining the strategies discussed above. A highly convergent and practical approach involves the etherification of a pre-formed 2-aminopyridine precursor. The synthesis of closely related analogues, such as 3-(indolin-5-yloxy)pyridin-2-amine derivatives, has been reported using similar methodologies. nih.gov

A plausible and efficient synthetic route would commence with the commercially available starting material, 2-amino-3-hydroxypyridine. This precursor can be subjected to etherification conditions to install the cyclopentyloxy group directly.

Plausible Synthetic Routes:

Williamson Ether Synthesis Route: 2-amino-3-hydroxypyridine is treated with a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the sodium pyridin-3-oxide intermediate. Subsequent addition of bromocyclopentane and heating affords this compound.

Mitsunobu Reaction Route: A mixture of 2-amino-3-hydroxypyridine, cyclopentanol, and triphenylphosphine (PPh₃) in a suitable solvent like THF is treated with an azodicarboxylate (e.g., DIAD or DEAD) at reduced temperature, followed by stirring at room temperature to yield the target compound. nih.gov

SNAr Route: Starting from 2-amino-3-chloropyridine, the compound is reacted with sodium cyclopentoxide (prepared from cyclopentanol and a strong base like NaH) in a polar aprotic solvent such as DMSO or DMF, often with heating, to produce this compound. sci-hub.se

The following table summarizes these targeted approaches.

Starting MaterialMethodKey Reagents
2-Amino-3-hydroxypyridineWilliamson Ether Synthesis1. NaH 2. Bromocyclopentane
2-Amino-3-hydroxypyridineMitsunobu ReactionCyclopentanol, PPh₃, DIAD/DEAD
2-Amino-3-chloropyridineNucleophilic Aromatic Substitution (SNAr)Sodium cyclopentoxide

These methods provide reliable and adaptable pathways for the synthesis of this compound and its analogues, allowing for further exploration of its chemical and biological properties.

Reported Synthetic Pathways for Closely Related Cyclopentyloxy-Substituted Pyridines

The synthesis of alkoxy-substituted pyridines is a well-documented area of organic chemistry. Generally, these syntheses involve either the construction of the pyridine ring with the desired alkoxy substituent already in place on a precursor molecule or the introduction of the alkoxy group onto a pre-formed pyridine ring. While a direct reported synthesis for a 3-cyclopentyloxy-2-aminopyridine was not identified in a comprehensive literature search, the synthesis of pyridines with other alkoxy substituents, including those at the 3-position, provides a strong basis for feasible synthetic strategies.

One common approach to C-O bond formation on a pyridine ring is the Williamson ether synthesis . This method involves the reaction of a pyridinol (hydroxypyridine) with an alkyl halide in the presence of a base. For instance, the alkylation of 3-hydroxypyridine derivatives is a known transformation. The hydroxyl group of the pyridine ring, upon deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Another relevant methodology is the nucleophilic aromatic substitution (SNAr) . In this type of reaction, a pyridine ring bearing a good leaving group, such as a halogen, at an activated position is reacted with an alkoxide. The pyridine ring's nitrogen atom inherently makes the ring electron-deficient, particularly at the 2- and 4-positions, facilitating nucleophilic attack. For substitution at the 3-position, the ring often requires activation by electron-withdrawing groups. For example, the reaction of 2-chloro-3-nitropyridine with alkoxides can lead to the corresponding 2-alkoxy-3-nitropyridine. Subsequent reduction of the nitro group would then yield the 2-amino-3-alkoxypyridine.

A recent study on the discovery of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors showcases a relevant synthetic strategy. nih.gov Although this involves an aryloxy rather than a cyclopentyloxy group, the core transformation involves the coupling of a hydroxyl-containing fragment with a 2-aminopyridine moiety, highlighting the feasibility of forming such ether linkages.

The following table summarizes general synthetic approaches that have been reported for alkoxy-substituted pyridines and could be conceptually applied to the synthesis of cyclopentyloxy-substituted pyridines.

Methodology General Reaction Key Considerations
Williamson Ether SynthesisPyridinol + Alkyl Halide + Base → AlkoxypyridineChoice of base is crucial to deprotonate the pyridinol without side reactions. The alkyl halide should be reactive towards SN2 displacement.
Nucleophilic Aromatic Substitution (SNAr)Halopyridine + Alkoxide → AlkoxypyridineThe position of the halogen and the presence of activating groups on the pyridine ring are critical for reaction success.
Buchwald-Hartwig C-O CouplingHalopyridine + Alcohol + Palladium Catalyst + Base → AlkoxypyridineA versatile method, but catalyst and ligand selection are key for optimal yield and selectivity.

Proposed Novel Synthetic Routes for this compound

Based on established principles of organic synthesis and the known reactivity of pyridine derivatives, two primary novel synthetic routes are proposed for the efficient preparation of this compound.

Route 1: O-Alkylation of 2-Aminopyridin-3-ol

This proposed route is the most direct and likely the most efficient, leveraging the commercially available starting material, 2-aminopyridin-3-ol. The synthesis would proceed via a Williamson ether synthesis.

Step 1: Deprotonation of 2-Aminopyridin-3-ol. The synthesis would commence with the deprotonation of the hydroxyl group of 2-aminopyridin-3-ol (1). A variety of bases can be employed for this purpose, with sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) being a common choice. The use of a strong base ensures complete formation of the corresponding alkoxide (2).

Step 2: Nucleophilic Substitution. The resulting pyridinolate anion (2) would then be treated with a suitable cyclopentyl electrophile, such as cyclopentyl bromide (3a) or cyclopentyl tosylate (3b). The alkoxide will displace the leaving group in an SN2 reaction to form the desired this compound (4). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Proposed Synthetic Route 1 for this compoundFigure 1: Proposed synthesis of this compound via O-alkylation of 2-aminopyridin-3-ol.

Table of Proposed Reaction Parameters for Route 1:

Step Reactants Reagents and Conditions Product
12-Aminopyridin-3-ol (1)NaH, DMF, 0 °C to rtSodium 2-aminopyridin-3-olate (2)
2Sodium 2-aminopyridin-3-olate (2)Cyclopentyl bromide (3a) or Cyclopentyl tosylate (3b), DMF, rt to 60 °CThis compound (4)

Route 2: Nucleophilic Aromatic Substitution and Reduction

An alternative approach involves building the desired functionality onto a different pyridine precursor through a sequence of nucleophilic aromatic substitution and a reduction step.

Step 1: Nucleophilic Aromatic Substitution. This route would begin with a suitably substituted pyridine, such as 2-chloro-3-nitropyridine (5). The synthesis of this starting material is well-established. Cyclopentanol would be deprotonated with a strong base like sodium hydride to form sodium cyclopentoxide (6). The cyclopentoxide would then displace the chloride at the 2-position of the pyridine ring in an SNAr reaction to yield 2-(cyclopentyloxy)-3-nitropyridine (7). The nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack at the 2-position.

Step 2: Reduction of the Nitro Group. The nitro group of 2-(cyclopentyloxy)-3-nitropyridine (7) would then be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 over Pd/C) or reduction with metals in acidic media (e.g., SnCl2 in HCl). This would afford the target compound, this compound (4).

Proposed Synthetic Route 2 for this compoundFigure 2: Proposed synthesis of this compound via SNAr and reduction.

Table of Proposed Reaction Parameters for Route 2:

Step Reactants Reagents and Conditions Product
12-Chloro-3-nitropyridine (5), CyclopentanolNaH, THF, 0 °C to rt2-(Cyclopentyloxy)-3-nitropyridine (7)
22-(Cyclopentyloxy)-3-nitropyridine (7)H2, Pd/C, Ethanol, rtThis compound (4)

Spectroscopic and Structural Characterization of 3 Cyclopentyloxy Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds. For 3-(Cyclopentyloxy)pyridin-2-amine, ¹H and ¹³C NMR, along with advanced two-dimensional techniques, offer a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the cyclopentyl group will resonate in the upfield region. The methine proton (CH) directly attached to the oxygen atom is expected to be the most downfield of the aliphatic protons. The amino (-NH₂) protons would likely appear as a broad singlet.

Based on the analysis of structurally similar compounds, such as 3-ethoxypyridin-2-amine, the predicted ¹H NMR chemical shifts for this compound are presented in the table below. nih.gov

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-47.20-7.40t
Pyridine H-56.70-6.90d
Pyridine H-67.70-7.90d
-NH₂5.00-6.00br s
Cyclopentyl-CH-O4.80-5.00m
Cyclopentyl-CH₂1.50-2.00m

Predicted data based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the cyclopentyl ring. The carbon atom C-2, bonded to the amino group, and C-3, bonded to the cyclopentyloxy group, will be significantly influenced by these substituents.

Predicted ¹³C NMR chemical shifts for this compound, inferred from data for 3-ethoxypyridin-2-amine, are listed in the following table. nih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2155-160
Pyridine C-3145-150
Pyridine C-4120-125
Pyridine C-5115-120
Pyridine C-6135-140
Cyclopentyl-CH-O80-85
Cyclopentyl-CH₂25-35
Cyclopentyl-CH₂20-25

Predicted data based on analogous compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on the pyridine ring (H-4, H-5, and H-6) and within the cyclopentyl ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in both the pyridine and cyclopentyl moieties.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O functional groups. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopentyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage should produce a strong absorption band around 1200-1250 cm⁻¹.

Based on the analysis of similar pyridine derivatives, the expected FTIR absorption bands are summarized below. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H stretching (asymmetric and symmetric)3300 - 3500
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 2960
C=C and C=N stretching (pyridine ring)1400 - 1600
C-O-C asymmetric stretching1200 - 1250
C-N stretching1300 - 1350

Predicted data based on analogous compounds.

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The ring breathing modes of the pyridine skeleton typically give rise to intense Raman bands. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be Raman active. A detailed analysis of the Raman spectrum would provide further confirmation of the molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, the molecular formula is C10H14N2O, leading to a calculated molecular weight that can be confirmed by the molecular ion peak [M]+• in the mass spectrum.

The fragmentation of aminopyridine derivatives is influenced by the substituents on the pyridine ring. future4200.com In the case of this compound, the primary fragmentation pathways would likely involve the cyclopentyloxy and amino groups. Aliphatic amines are known to undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, this could result in the loss of a cyclopentyl radical or fragments from the cyclopentyloxy group. The pyridine ring itself is relatively stable, and its fragmentation often results in characteristic ions. nist.gov The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd mass-to-charge ratio. libretexts.org

A common fragmentation pattern for ethers involves cleavage of the C-O bond. For aryl ethers, this can lead to the loss of the alkoxy group. miamioh.edu In the case of 3-phenoxy imidazo[1,2-a]pyridines, a related class of compounds, the characteristic fragmentation is the homolytic cleavage of the 3-phenoxy C-O bond. nih.gov A similar cleavage in this compound would result in the loss of a cyclopentyloxy radical.

The fragmentation of ketamine analogues, which also contain an amino group and a cyclic structure, often involves α-cleavage and loss of the amine substituent. mdpi.com These established fragmentation patterns for related structures provide a predictive framework for interpreting the mass spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C10H14N2O), HRMS would confirm the exact mass, providing unequivocal evidence of its elemental composition. For instance, in the study of 2-aminopyrimidine (B69317) derivatives, HRMS was used to confirm the structures of the synthesized compounds. nih.gov Similarly, HRMS analysis of various aminopyridine derivatives has been reported to confirm their calculated molecular formulas. nih.gov

Table 1: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]+191.1184
[M+Na]+213.1004
[M+K]+229.0743

This table presents the predicted high-resolution mass-to-charge ratios for the protonated, sodiated, and potassiated molecular ions of this compound. These values are calculated based on the elemental composition C10H14N2O.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For 2-aminopyridine (B139424) and its derivatives, the UV-Vis spectra are influenced by the substituents on the pyridine ring. acs.org The parent 2-aminopyridine exhibits absorption bands that are sensitive to the solvent environment. edinst.com In a study of 2-aminopyridinium malonate single crystals, the lower cutoff wavelength was observed at 210 nm, indicating transparency in the visible region. researchgate.net For various 2-amino-3-cyanopyridine (B104079) derivatives, the absorption spectra are affected by solvent polarity. sciforum.net The introduction of a cyclopentyloxy group at the 3-position of 2-aminopyridine is expected to influence the electronic transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aminopyridine derivatives are known to be fluorescent. acs.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.govsciforum.net For example, 2-amino-3-cyanopyridine derivatives display fluorescence with wavelength shifts between 350 and 437 nm, and the emission is sensitive to solvent polarity. sciforum.net A reinvestigation of the quantum yield of 2-aminopyridine in 1M H2SO4 determined it to be 64.3%. edinst.com The fluorescence of this compound and its derivatives would be influenced by the nature of the substituents and their interaction with the pyridine ring, potentially leading to interesting photophysical properties.

Table 2: Spectroscopic Data for Related Aminopyridine Derivatives

Compoundλmax (nm)λem (nm)SolventReference
2-Aminopyridine--1M H2SO4 edinst.com
2-Amino-3-cyanopyridine derivatives-350-437Various sciforum.net
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate270480Ethanol nih.gov

This table summarizes the reported absorption and emission maxima for several aminopyridine derivatives, highlighting the range of spectroscopic behavior observed in this class of compounds.

X-ray Crystallography for Solid-State Molecular Structure Elucidation (if applicable to derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the crystal structure of this compound itself may not be publicly available, the structures of numerous pyridine derivatives have been determined by X-ray diffraction. researchgate.netnih.govresearchgate.net For instance, the crystal structures of six-membered cycloaurated complexes of 2-anilinopyridine (B1266264) and 2-phenoxypyridine (B1581987) have been confirmed by X-ray diffraction studies. rsc.org The analysis of these structures reveals details such as the boat-form conformation of the auracycles. rsc.org If single crystals of derivatives of this compound can be grown, X-ray crystallography would provide invaluable insight into their solid-state conformation and packing.

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are essential for characterizing enantiomers and determining their absolute configuration. If a chiral center is introduced into a derivative of this compound, for example, by using an enantiomerically pure cyclopentanol (B49286) derivative or by introducing a chiral substituent elsewhere in the molecule, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be applicable.

The near-ultraviolet optical activity of chiral pyridine derivatives has been examined theoretically, considering both electronic and vibronic contributions. rsc.org These studies investigate how substituent groups containing an asymmetric carbon atom influence the chiroptical spectra. rsc.org Experimental circular dichroism studies have been used to investigate the solution structure of chiral pyridine-substituted crowns and their complexes. documentsdelivered.com Furthermore, the chiroptical spectroscopic features of chiral transition metal complexes are highly sensitive to the conformation and chirality of the molecules. mdpi.com These examples demonstrate the power of chiroptical spectroscopy in elucidating the stereochemical features of chiral pyridine derivatives.

Chemical Reactivity and Reaction Mechanisms of 3 Cyclopentyloxy Pyridin 2 Amine

Reactivity at the Amino Group (e.g., Acylation, Alkylation, Arylation, Condensation Reactions)

The exocyclic amino group at the C2 position is a primary site of reactivity, readily participating in a variety of bond-forming reactions.

Acylation: The amino group of 2-aminopyridine (B139424) derivatives undergoes acylation with reagents like acetic anhydride (B1165640), typically occurring directly at the exocyclic nitrogen. publish.csiro.au Studies on various aminopyridines show that for 2- and 3-aminopyridines, the rate-determining step is the acetylation at the amino nitrogen. publish.csiro.au This chemoselectivity is also observed in reactions with other acylating agents, such as endic anhydride. researchgate.net For instance, unreactive 2-aminopyrimidines can be effectively acylated by refluxing with an excess of acetic anhydride without an auxiliary base. youtube.com Transition metal catalysis, using ruthenium or palladium complexes, can also facilitate the acylation of N-aryl-2-aminopyridines with carboxylic acids or even DMF and CO. rsc.org

Alkylation: N-alkylation of the amino group is a common transformation for 2-aminopyridines. This can be achieved through various methods, including reactions with diketones catalyzed by Lewis acids like BF₃·OEt₂. acs.org The nucleophilicity of the 2-aminopyridine is important, with electron-donating substituents on the pyridine (B92270) ring generally leading to higher yields of the N-alkylated product. acs.org Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like formic acid, is another effective method. researchgate.net Furthermore, transition metal complexes, such as those of ruthenium, have been employed to catalyze the N-monoalkylation of aromatic amines, including 2-aminopyridine, with alcohols. researchgate.netacs.org

Arylation: The amino group can be arylated to form N-aryl-2-aminopyridines. A chemoselective N-arylation has been developed using arynes generated in situ, which react preferentially with the amino group to give products in good to excellent yields. nih.govacs.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of 2-aminopyrimidines and by extension, 2-aminopyridines, using aryl bromides. nih.govorganic-chemistry.org

Condensation Reactions: 2-Aminopyridines can act as nucleophiles in condensation reactions. For example, they react with barbituric acid derivatives in DMF in a process that resembles a Mannich-type reaction. scielo.org.mxscielo.org.mx They also participate in multicomponent reactions, which are efficient strategies for building complex molecular scaffolds. nih.govresearchgate.net Condensation with aldehydes, such as 2-formylimidazoles, can also occur. researchgate.net The dual nucleophilic nature of 2-aminopyridine makes it a valuable synthon for constructing various five- and six-membered azaheterocycles through reactions with ketones, aldehydes, and acids. sioc-journal.cn

Table 1: Summary of Reactions at the Amino Group of 2-Aminopyridine Derivatives

Reaction Type Reagents/Catalysts Comments
Acylation Acetic anhydride, Endic anhydride publish.csiro.auresearchgate.net Direct reaction at the exocyclic amino group.
Ru(II) or Pd(II) catalysts, Carboxylic acids rsc.org Catalytic acylation of N-aryl derivatives.
Alkylation 1,2-Diketones, BF₃·OEt₂ acs.org Metal-free catalytic N-alkylation.
Aldehydes/Ketones, Formic acid researchgate.net Reductive alkylation via Schiff base intermediate.
Alcohols, Ru(II) or Mn(I) catalysts researchgate.netacs.org Direct N-alkylation with alcohols.
Arylation Arynes (from o-(trimethylsilyl)aryl triflates) nih.govacs.org Chemoselective N-arylation.
Aryl halides, Pd or Cu catalysts nih.govorganic-chemistry.org Buchwald-Hartwig or Ullmann type amination.
Condensation Barbituric acids, DMF scielo.org.mxscielo.org.mx Mannich-type condensation.
Aldehydes, Ketones, Multifunctional esters sioc-journal.cn Synthesis of fused azaheterocycles.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The pyridine ring exhibits a dual reactivity profile, influenced by the ring nitrogen and the substituents.

The pyridine ring is generally considered electron-deficient and is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The ring nitrogen atom strongly withdraws electron density, making attack by electrophiles difficult. rsc.org However, the powerful electron-donating amino group at the C2-position acts as an activating group, opposing the effect of the ring nitrogen and directing incoming electrophiles. The cyclopentyloxy group at C3 is also an ortho-, para-director and activating, though its effect is generally weaker than the amino group.

The combined directing effects of the C2-amino (ortho, para-directing) and C3-cyclopentyloxy (ortho, para-directing) groups would favor electrophilic attack at the C5-position. The C4-position is sterically hindered by the adjacent cyclopentyloxy group, and the C6-position is adjacent to the deactivating ring nitrogen. An example of this regioselectivity is the reaction of 2-aminopyridine with 5,5-dibromobarbituric acid, which acts as a mild brominating agent, to yield 2-amino-5-bromopyridine. scielo.org.mxscielo.org.mx

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly when a good leaving group is present at the 2- or 4-positions. nih.gov While 3-(Cyclopentyloxy)pyridin-2-amine itself does not have a typical leaving group, the amino group can be made to act as one under certain conditions.

Transition-metal catalysis can enable SNAr reactions where the amino group is displaced. A ruthenium(II) catalyst has been used to activate aminopyridines towards SNAr by forming a transient η⁶-pyridine complex, which facilitates the cleavage of the pyridyl C–N bond by amine nucleophiles. thieme-connect.comresearchgate.netthieme-connect.de This strategy provides access to a diverse range of pyridylamine derivatives. thieme-connect.comresearchgate.net

Alternatively, the amino group can be chemically converted into a better leaving group. More commonly, related 2-halopyridines are used as substrates for SNAr. These reactions can be facilitated by high temperatures, transition metal catalysis (e.g., Buchwald-Hartwig amination), or by forming N-alkyl pyridinium (B92312) salts to further activate the ring towards nucleophilic attack. nih.govchemistryviews.org The cyanide group can also serve as a leaving group in SNAr reactions on cyanopyridines. researchgate.net

Base-catalyzed isomerization reactions can occur in substituted pyridines. A notable example is the "halogen dance," where halogenated arenes rearrange under basic conditions. rsc.org For instance, 3-bromopyridines can isomerize to 4-bromopyridines via pyridyne intermediates when treated with a base. This isomerization is followed by a facile SNAr at the 4-position, enabling selective functionalization that would otherwise be difficult to achieve. rsc.org While not a direct reaction of the title compound, this illustrates a potential pathway for reactivity or rearrangement if a halogen were present on the ring. One-pot syntheses of substituted pyridines can also be achieved through base-catalyzed multicomponent reactions. organic-chemistry.org

Reactivity of the Cyclopentyloxy Ether Linkage (e.g., Ether Cleavage)

Based on the general reactivity of aryl ethers, cleavage of the C(aryl)-O bond would typically require strong protic acids like HBr or HI, or potent Lewis acids such as boron tribromide (BBr₃). The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the cyclopentyloxy group (Sₙ2) or, less commonly, on the aromatic carbon. Given the conditions for many of the reactions described for the amino group and pyridine ring (e.g., base-catalyzed or palladium-catalyzed reactions), the cyclopentyloxy ether linkage is expected to remain intact. Its cleavage would likely require a dedicated synthetic step under vigorous, acidic conditions.

Rearrangement Reactions and Tautomerism

Tautomerism: 2-Aminopyridine derivatives can theoretically exist in equilibrium between two tautomeric forms: the amino form and the imino form (a pyridone-imine). wikipedia.org However, extensive spectroscopic studies (UV, IR, NMR) and molecular orbital calculations have conclusively shown that 2-aminopyridine and its derivatives exist almost exclusively in the aromatic amino form in various solvents and phases. nih.govoup.com The imino tautomer is significantly less stable. wikipedia.orgoup.comyoutube.com Therefore, This compound is expected to exist overwhelmingly as the amino tautomer.

Oxidative and Reductive Transformations of the Scaffold

The core structure of this compound is susceptible to both oxidative and reductive conditions, targeting either the pyridine nitrogen or the aromatic ring itself. These reactions are fundamental in synthetic organic chemistry for the functionalization of heterocyclic compounds.

Oxidative Transformations

A primary oxidative transformation for a pyridine derivative such as this compound is the formation of the corresponding N-oxide. This reaction involves the oxidation of the nitrogen atom in the pyridine ring. The introduction of the N-oxide functionality significantly alters the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions, particularly at the 2- and 4-positions.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The general reaction scheme involves the electrophilic attack of the oxygen atom from the peroxy acid onto the lone pair of electrons of the pyridine nitrogen.

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

Oxidizing AgentSolvent(s)Typical Temperature Range
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), Chloroform0 °C to room temperature
Hydrogen Peroxide / Acetic AcidAcetic AcidRoom temperature to 60 °C
Peracetic AcidAcetic Acid, WaterRoom temperature

Reductive Transformations

Reductive transformations of the this compound scaffold can be categorized into two main types: reduction of the pyridine N-oxide back to the parent pyridine and hydrogenation of the pyridine ring to a piperidine (B6355638) derivative.

Deoxygenation of Pyridine N-Oxide: The N-oxide, formed through oxidation, can be readily reduced back to the parent pyridine. This deoxygenation step is often employed in synthetic strategies where the N-oxide is used to direct other functionalizations of the pyridine ring. Common reducing agents for this purpose include trivalent phosphorus compounds like triphenylphosphine (B44618) or phosphorus trichloride, as well as catalytic hydrogenation.

Hydrogenation of the Pyridine Ring: The aromatic pyridine ring can be reduced to a saturated piperidine ring under catalytic hydrogenation conditions. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and choice of catalyst, can influence the efficiency and selectivity of the reduction. The product of such a reduction would be 3-(cyclopentyloxy)piperidin-2-amine.

Table 2: General Conditions for Reductive Transformations of Pyridine Derivatives

TransformationReagent(s)Catalyst (if applicable)Solvent(s)Typical Conditions
Deoxygenation of N-oxideTriphenylphosphine (PPh₃)-Dichloromethane, TolueneReflux
Deoxygenation of N-oxidePhosphorus Trichloride (PCl₃)-Dichloromethane0 °C to room temperature
Hydrogenation of Pyridine RingHydrogen (H₂)Pd/C, PtO₂, Rh/Al₂O₃Ethanol, Methanol, Acetic Acid1-50 atm H₂, Room temperature to 80 °C

Detailed research findings and specific reaction parameters for the oxidative and reductive transformations of this compound itself are not extensively documented in publicly accessible scientific literature. The information presented is based on the established chemical principles and reactivity patterns of analogous 2-aminopyridine and pyridine derivatives. Further experimental investigation would be required to determine the optimal conditions and yields for these transformations on this specific scaffold.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic properties of molecules. aps.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) are commonly employed for their balance of accuracy and computational efficiency in studying pyridine (B92270) and pyrimidine (B1678525) derivatives. ijcce.ac.irsemanticscholar.orgniscair.res.in

DFT calculations are used to optimize the molecular geometry of 3-(Cyclopentyloxy)pyridin-2-amine and to compute its electronic structure. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's reactivity.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgniscair.res.in For substituted pyridines, these calculations help elucidate how different functional groups influence the electron density distribution across the molecule. ias.ac.in The analysis would reveal the locations of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are fundamental to predicting chemical behavior.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following values are illustrative examples based on typical calculations for similar molecules and are not from a specific study on this compound.)

ParameterPredicted ValueSignificance
EHOMO -5.6 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.1 eVIndicates kinetic stability and chemical reactivity.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or for identifying the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These theoretical values, when compared to experimental spectra, help confirm the molecular structure.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies. mdpi.com These calculations identify the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine group, the C-O-C stretches of the ether linkage, and the C=C/C=N vibrations within the pyridine ring. scirp.orgnih.gov The predicted frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to validate the structure.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net This calculation predicts the electronic transitions between molecular orbitals, providing the absorption maxima (λmax) and oscillator strengths, which correspond to the color and intensity of absorption bands. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are representative values to illustrate the output of computational predictions.)

Spectroscopy TypeParameterPredicted ValueCorresponding Functional Group/Transition
¹³C NMR Chemical Shift (δ)158 ppmC2-NH₂ Carbon
¹H NMR Chemical Shift (δ)6.5 ppmAmine Protons (N-H)
FT-IR Vibrational Frequency (ν)3450 cm⁻¹N-H Symmetric Stretch
FT-IR Vibrational Frequency (ν)1250 cm⁻¹C-O-C Asymmetric Stretch
UV-Vis Absorption Max (λmax)290 nmπ → π* transition

Molecular Mechanics and Dynamics Simulations

While quantum mechanics is precise, it is computationally expensive. For larger-scale phenomena like conformational changes and intermolecular interactions, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.

The this compound molecule has conformational flexibility, primarily due to the rotation around the C-O bond of the ether linkage and the puckering of the cyclopentyl ring. Conformational analysis involves systematically exploring these degrees of freedom to find the most stable, low-energy arrangements of the atoms. By calculating the potential energy for each conformation, an energy landscape can be generated, highlighting the global minimum energy structure and other stable local minima. This is crucial for understanding which shape the molecule is most likely to adopt.

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. The primary amine (-NH₂) group and the nitrogen atom in the pyridine ring are capable of forming hydrogen bonds. nih.gov Specifically, the amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. Computational studies can model these interactions, such as the formation of dimers linked by N-H···N hydrogen bonds, which has been observed in the crystal structures of similar aminopyridine compounds. nih.govmdpi.com Molecular dynamics simulations can further reveal how these hydrogen bonds influence the bulk properties and structure of the material over time.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate. Such studies can predict, for example, the most likely site of electrophilic attack on the pyridine ring or the mechanism of reactions involving the amine group. aps.org

Structure Activity Relationship Sar Studies and Molecular Design

General SAR Principles of 2-Aminopyridines and Substituted Pyridines

The 2-aminopyridine (B139424) moiety is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets. mdpi.com The arrangement of the amino group and the pyridine (B92270) nitrogen creates a unique electronic and steric environment that can be finely tuned through substitution.

Research on various 2-aminopyridine derivatives has demonstrated that substitution at the 3, 4, 5, and 6 positions can have a profound impact on biological activity. The following table illustrates the impact of substitutions on the activity of a generic 2-aminopyridine core in different therapeutic areas.

Position of SubstitutionType of SubstituentGeneral Effect on ActivityTherapeutic Area Example
3Alkoxy, ArylCan enhance potency and selectivity. acs.orgKinase Inhibition
4PhenylpiperazineImproved cellular potency. acs.orgKinase Inhibition
5Aryl, HeteroarylCan modulate activity based on the nature of the aryl group. mdpi.comAnti-mycobacterial
6MethylCan influence selectivity. acs.orgKinase Inhibition

Influence of the Cyclopentyloxy Substituent on Molecular Recognition

The presence of a cyclopentyloxy group at the 3-position of the 2-aminopyridine core is a defining feature of 3-(Cyclopentyloxy)pyridin-2-amine . This substituent is expected to exert a significant influence on the molecule's interaction with biological targets.

The cyclopentyl ring introduces a degree of conformational rigidity and lipophilicity. This can be advantageous in drug design, as it can help to pre-organize the molecule into a bioactive conformation and enhance its ability to penetrate cell membranes. The ether linkage provides a polar contact point and can act as a hydrogen bond acceptor.

In a study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors, it was observed that alkoxy groups at the 3-position can occupy a hydrophobic pocket within the enzyme's active site. acs.org While this study did not specifically investigate a cyclopentyloxy group, it highlights the potential for such substituents to engage in favorable hydrophobic interactions. The size and shape of the cycloalkyl group are critical, as they must be complementary to the topology of the binding pocket.

The table below provides a hypothetical analysis of how different cycloalkoxy substituents at the 3-position might influence binding affinity, based on general principles of molecular recognition.

3-Position SubstituentKey Structural FeaturesPotential Impact on Molecular Recognition
Methoxy (B1213986)Small, flexibleMay provide a hydrogen bond acceptor without significant steric hindrance.
EthoxySlightly larger, flexibleIncreased lipophilicity compared to methoxy, may begin to probe a small hydrophobic pocket.
IsopropoxyBranched, more sterically demandingCan provide a better fit for a specifically shaped hydrophobic pocket.
Cyclopentyloxy Rigid, lipophilic Offers a defined shape and significant hydrophobic surface area for interaction. The rigidity can reduce the entropic penalty of binding.
CyclohexyloxyLarger, more flexible than cyclopentylMay be too large for some binding pockets, but could offer additional hydrophobic interactions if space permits.

Systemic Investigation of Substituent Effects on the Pyridine Ring

To fully understand the SAR of This compound , a systematic investigation of the effects of other substituents on the pyridine ring would be necessary. This would involve synthesizing and testing a library of analogues with modifications at the 4, 5, and 6 positions.

For example, the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors at these positions could probe the steric and electronic requirements of the target binding site. A study on 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that even small changes, such as the position of a methyl group on a pyridine ring, can significantly impact anti-mycobacterial activity. mdpi.com

The following table outlines a potential strategy for systematically investigating substituent effects on a This compound scaffold.

Position of ModificationExample SubstituentsRationale for Investigation
4-H, -CH3, -F, -Cl, -OH, -NH2To probe for steric clashes, hydrophobic interactions, and hydrogen bonding opportunities in the region adjacent to the amino group.
5-H, -CH3, -F, -Cl, -OCH3To explore the electronic and steric landscape of the "back" of the pyridine ring.
6-H, -CH3To investigate the impact of substitution near the pyridine nitrogen, which could affect its basicity and ability to form hydrogen bonds.

Molecular Design Strategies for Optimizing Scaffold Interactions

Building upon the foundational SAR data, several advanced molecular design strategies can be employed to optimize the interactions of the This compound scaffold with its biological target.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a chemically different but functionally equivalent scaffold. nih.govnih.gov This can lead to the discovery of novel intellectual property, improved pharmacokinetic properties, and enhanced target engagement. For the This compound core, one could envision hopping to other heterocyclic systems that maintain a similar spatial arrangement of key interaction points.

Bioisosteric replacement is a related concept that involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological effect. estranky.sk For the cyclopentyloxy group, potential bioisosteres could include other cyclic ethers, carbocycles, or even small heterocyclic rings. The goal is to fine-tune properties like solubility, metabolic stability, and binding affinity. For the pyridine ring itself, a common bioisosteric replacement is a benzonitrile (B105546) group. researchgate.net

The table below presents some potential scaffold hops and bioisosteric replacements for the This compound scaffold.

Original Scaffold/GroupPotential Scaffold Hop/BioisostereRationale
2-Aminopyridine2-Aminopyrimidine (B69317)Alters the electronics and hydrogen bonding pattern of the core. nih.gov
2-AminopyridineImidazo[1,2-a]pyridine (B132010)Introduces a fused ring system, potentially increasing rigidity and providing additional interaction points.
Cyclopentyloxy groupCyclopentylamino groupReplaces the ether oxygen with a nitrogen, introducing a hydrogen bond donor.
Cyclopentyloxy groupTetrahydrofuranyloxy groupIntroduces a heteroatom into the cyclic substituent, potentially improving solubility.
Pyridine RingPhenyl RingRemoves the basic nitrogen, which could alter selectivity and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is a method that starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. rsc.orgnih.gov These initial hits are then grown, linked, or merged to create more potent lead compounds.

In the context of This compound , one could deconstruct the molecule into its constituent fragments: the 2-aminopyridine core and the cyclopentyloxy side chain. An FBDD campaign could screen a library of fragments to identify optimal replacements for either of these components. For example, a screen might reveal that a different heterocyclic core provides a better vector for the cyclopentyloxy group, or that a different lipophilic substituent at the 3-position leads to enhanced binding. This approach allows for a more comprehensive exploration of the chemical space around the initial scaffold. nih.gov

Medicinal Chemistry and Biological Evaluation of 3 Cyclopentyloxy Pyridin 2 Amine Scaffold

Role of Aminopyridine and Pyridine (B92270) Scaffolds in Modern Drug Discovery

Pyridine-based ring systems are one of the most prevalent heterocyclic structures in drug design, largely due to their significant impact on pharmacological activity. nih.govnih.gov This has resulted in the discovery of a wide array of therapeutic agents across numerous disease areas. nih.govnih.gov The nitrogen atom in the pyridine ring enhances water solubility and provides a key site for hydrogen bonding, which can improve pharmacokinetic properties and target engagement. nih.gov In the FDA-approved drug database, numerous pharmaceuticals incorporate pyridine or its reduced form, dihydropyridine. nih.govelsevierpure.com Examples include treatments for tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and arthritis (piroxicam). nih.govelsevierpure.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its potency, selectivity, and metabolic stability. nih.gov

The 2-aminopyridine (B139424) moiety, a key component of the title scaffold, is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov This simple, low-molecular-weight fragment serves as an excellent synthetic handle and a pharmacophore for a multitude of biological targets. nih.gov Its structural simplicity often leads to more straightforward synthetic routes with fewer side reactions. nih.gov The aminopyridine scaffold is a cornerstone in the development of inhibitors for various enzyme families, including kinases, where it can act as a bioisostere for the purine (B94841) core of ATP. uniroma1.it This has led to the development of potent kinase inhibitors for cancer therapy. uniroma1.itnih.gov Furthermore, aminopyridine derivatives have been explored as treatments for neurological conditions like multiple sclerosis, demonstrating the broad applicability of this structural motif. mdpi.commdpi.com

The combination of the pyridine ring's favorable drug-like properties with the versatile reactivity and target-binding potential of the 2-amino group makes the aminopyridine scaffold a powerful tool in the arsenal (B13267) of medicinal chemists. nih.govnih.gov Its consistent presence in successful drug candidates underscores its importance and continued relevance in the development of next-generation therapeutics. nih.govnih.gov

Molecular Ligand Design for Specific Protein Binding Pockets (e.g., S1, S2, S1’ pockets)

The rational design of ligands that fit precisely into the binding pockets of target proteins is a fundamental principle of modern drug discovery. The shape, size, and physicochemical environment of these pockets dictate the structural requirements for a high-affinity ligand. Many enzymes, particularly proteases and kinases, feature well-defined subpockets often designated as S1, S2, S1', etc. nih.gov These pockets accommodate different parts of a natural substrate or an inhibitor molecule.

For instance, the S1 pocket is often a primary determinant of substrate specificity and is a key target for achieving selective inhibition. The design of a ligand's fragment destined for the S1 pocket will depend on its characteristics; a deep, hydrophobic S1 pocket will require a bulky, non-polar group on the inhibitor, whereas a smaller, polar pocket will necessitate a corresponding polar group. mdpi.com The S2 pocket is typically adjacent to S1 and provides further opportunities for enhancing binding affinity and selectivity through additional interactions. mdpi.com The S1' pocket extends from the other side of the cleavage site in proteases and binding to this region can also be critical for potency. nih.gov

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for this design process. mdpi.commdpi.com These techniques allow chemists to visualize how a potential drug molecule, such as one based on the 3-(cyclopentyloxy)pyridin-2-amine scaffold, might orient itself within a target's active site. The cyclopentyloxy group, for example, is a moderately bulky and hydrophobic moiety. In ligand design, it could be hypothesized to fit into a hydrophobic pocket of a target enzyme, such as the Q2 pocket in phosphodiesterases or a hydrophobic sub-pocket in a kinase. nih.gov The aminopyridine core can then be oriented to form crucial hydrogen bonds with residues in the "hinge" region of a kinase or with key polar residues in other enzymes. mdpi.com By systematically modifying the scaffold and using computational feedback, ligands can be optimized to maximize favorable interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—with the S1, S2, and other binding pockets, thereby improving their inhibitory activity and selectivity. mdpi.comresearchgate.net

In Vitro Enzyme Inhibition Studies

The this compound scaffold holds potential for the development of inhibitors against a variety of enzymes implicated in human diseases. The biological activity of compounds derived from this and structurally related scaffolds has been evaluated through numerous in vitro studies.

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP. nbuv.gov.ua The PDE4 family, and specifically the PDE4D isoform, is a key target for inflammatory and neurological disorders. nih.govmdpi.comscbt.com Inhibition of PDE4D increases cAMP levels, which can suppress inflammation and enhance cognitive processes. nih.govmdpi.com

The 3-(cyclopentyloxy) moiety is a well-established feature in potent PDE4 inhibitors. nih.gov The prototypical PDE4 inhibitor, rolipram, contains a 3-(cyclopentyloxy)-4-methoxyphenyl group. nih.govnbuv.gov.ua This group is known to occupy specific hydrophobic pockets within the enzyme's active site, contributing significantly to binding affinity. nih.gov Building on this, researchers have developed highly selective PDE4D inhibitors. One notable example is GEBR-7b, a derivative of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which demonstrated selective PDE4D inhibition and showed promise in improving memory in preclinical models without the common side effects associated with less selective PDE4 inhibitors. nih.govmdpi.com Further optimization of this scaffold led to compounds with potent and selective PDE4D3 inhibition. mdpi.com

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has a protective role in the stomach, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

The imidazo[1,2-a]pyridine (B132010) scaffold, an elaborated form of the 2-aminopyridine core, has proven to be a successful framework for developing selective COX-2 inhibitors. nih.gov Researchers have designed and synthesized series of these compounds, often incorporating a (4-methylsulfonyl)phenyl group, a key pharmacophore found in selective COX-2 inhibitors like celecoxib. nih.gov Docking studies have shown that these molecules fit well into the COX-2 active site, with the sulfonyl group interacting with a specific secondary pocket, a key feature for COX-2 selectivity. nih.gov One derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited very high potency and selectivity for COX-2. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in systemic inflammation and the pathogenesis of autoimmune diseases like rheumatoid arthritis. nih.govyoutube.com Inhibiting TNF-α production or its binding to its receptor is a validated and highly effective therapeutic strategy. nih.govyoutube.comyoutube.com While biologic drugs (e.g., monoclonal antibodies) are the primary TNF-α inhibitors used in the clinic, there is significant interest in developing small-molecule inhibitors. nih.gov

Pyridine-containing scaffolds have emerged as promising candidates for the development of small-molecule TNF-α inhibitors. Studies have shown that certain pyridine derivatives can effectively inhibit lipopolysaccharide (LPS)-induced TNF-α production in vitro and in vivo. nih.gov For example, a synthesized pyridine derivative, SK94, inhibited TNF-α production in a dose-dependent manner and also down-regulated the expression of adhesion molecules involved in the inflammatory cascade. nih.gov Furthermore, imidazo[1,2-a]pyridine derivatives have been shown to inhibit TNF-α driven reporter gene expression in T-cells, with the most potent compound showing an IC50 value of 3.6 µM. nih.gov These findings indicate that the aminopyridine core structure is a viable starting point for designing novel, orally available TNF-α inhibitors. nih.govnih.gov

The versatility of the aminopyridine scaffold extends to several other important enzyme classes.

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. uniroma1.itrsc.org Aminopyrimidine and aminopyridine scaffolds are well-known "hinge-binders" that compete with ATP for the kinase active site. uniroma1.itnih.gov This has led to the development of numerous kinase inhibitors. For example, aminopyridine derivatives have been identified as highly potent inhibitors of Spleen Tyrosine Kinase (Syk), with IC50 values in the nanomolar range, and have also shown activity against c-Jun N-terminal kinases (JNK). nih.govnih.gov

HIV-1 Integrase: The HIV-1 integrase enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host genome. nih.gov This makes it a prime target for antiretroviral therapy. Notably, four of the five FDA-approved integrase inhibitors contain a pyridine moiety, highlighting the scaffold's importance in this therapeutic area. nih.gov Drug design efforts continue to explore novel pyridine-based structures, including indole-pyridine hybrids and pyridinone scaffolds, to develop next-generation HIV-1 integrase inhibitors with improved resistance profiles. nih.govnih.gov

Adenosine (B11128) Receptors: Adenosine receptors are G-protein coupled receptors that modulate a wide range of physiological processes, making them attractive drug targets for conditions like Parkinson's disease and inflammation. nih.govnih.gov While many ligands are based on the natural adenosine structure, non-nucleoside modulators have also been discovered. nih.gov Specifically, 2-aminopyridine derivatives have been identified as agonists of adenosine receptors. nih.gov Conversely, other related heterocyclic scaffolds, such as those based on a purine-like core with amine substitutions, have been developed as potent and selective adenosine receptor antagonists. mdpi.com This demonstrates that the aminopyridine motif can be incorporated into ligands that either activate or block these important receptors.

In Vitro Receptor Ligand Binding Studies (e.g., Neuropeptide FF1/FF2 Receptors)

There is no published data on the in vitro binding affinity of this compound for Neuropeptide FF1 (NPFFR1) or Neuropeptide FF2 (NPFFR2) receptors. The Neuropeptide FF (NPFF) system, involving NPFFR1 and NPFFR2, is recognized as a target for conditions like pain and opioid modulation. nih.govnih.gov Research into nonpeptide ligands for these G-protein coupled receptors is ongoing, but studies have focused on different chemical scaffolds. nih.gov For instance, research has been conducted on guanidino-piperidine and 3-(indolin-5-yloxy)pyridin-2-amine derivatives, the latter targeting RIPK1 rather than NPFF receptors. nih.govnih.gov However, the binding characteristics of the this compound scaffold at NPFF receptors have not been reported.

In Vitro Cellular Assays for Investigating Biological Responses (e.g., Antitumor Activity in Cancer Cell Lines)

Information regarding the biological response of cancer cells to this compound is not available in the public domain.

Investigation in Specific Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)

No studies were found that evaluated the cytotoxic or antitumor activity of this compound in the human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT-116), or human breast adenocarcinoma (MCF-7) cell lines. While other novel pyridine derivatives have been synthesized and tested against these and other cancer cell lines, the results are specific to their unique structures and cannot be extrapolated to this compound. nih.govnih.govnih.gov

Mechanistic Insights from Cellular Studies (e.g., Modulation of cAMP Levels)

There is no published research investigating the mechanistic pathways of this compound, including its potential effects on cyclic adenosine monophosphate (cAMP) levels. While NPFF receptor agonists have been shown to inhibit forskolin-stimulated cAMP production in appropriately engineered cell lines, this is a characteristic of the receptor system's signaling and not data attributable to the specific, un-tested compound. nih.gov

Molecular Docking and Binding Mode Analysis

No molecular docking or binding mode analysis studies for this compound have been published. Such computational studies are critical for understanding how a ligand might interact with a protein target. nih.gov

Predictive Modeling of Ligand-Protein Interactions

There are no available predictive models detailing the specific ligand-protein interactions for this compound. Computational chemistry employs various methods to predict these interactions, aiding in drug discovery and optimization, but these tools have not been applied to the subject compound in published literature. nih.govnih.gov

Computational Assessment of Binding Affinity and Selectivity

A computational assessment of the binding affinity or selectivity of this compound for any biological target is not present in the scientific literature. This type of analysis is essential for predicting a compound's potency and its potential for off-target effects. biorxiv.org

Patent Landscape and Commercial Applications from a Research Perspective

Review of Existing Patents Involving 3-(Cyclopentyloxy)pyridin-2-amine or Close Analogues

A direct patent search for "this compound" does not yield specific patents explicitly claiming this compound. However, the patent landscape for structurally related 2-aminopyridine (B139424) derivatives is rich and provides valuable insights into the potential applications and patentability of this molecule.

Patents for 2-aminopyridine derivatives frequently focus on their utility as kinase inhibitors. For instance, patent application WO2019207463A1 describes a broad class of 2-amino-pyridine and 2-amino-pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors for the treatment of abnormal cell growth, such as cancer. google.com While not specifically mentioning a cyclopentyloxy substituent, the claims are often broad enough to encompass a variety of ether linkages at the 3-position of the pyridine (B92270) ring.

Furthermore, a patent for Dabigatran etexilate and related substances (WO2012152855A1 ) highlights the commercial interest in complex heterocyclic molecules, although it does not directly relate to the specific compound . google.com The existence of such patents underscores the value placed on novel heterocyclic scaffolds in drug discovery.

Research into close analogues also provides clues to potential patenting strategies. A study on the synthesis and biological evaluation of (R)-3-(1-([1,1'-biphenyl]-2-yl)ethoxy)pyridin-2-amine as a potent ROS1/ALK dual inhibitor demonstrates the therapeutic potential of the 3-alkoxy-2-aminopyridine core. This suggests that patents for analogues of this compound would likely focus on their application as kinase inhibitors in oncology.

Analysis of Patenting Trends for Pyridine-Based Therapeutic Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, and this is reflected in the active patenting trends for pyridine-based therapeutic agents. A significant number of patents are filed annually for compounds containing a pyridine ring, targeting a wide array of diseases.

Analysis of patenting trends reveals a strong focus on the development of kinase inhibitors. The approval of imatinib, a pyridine-pyrimidine based derivative, for the treatment of chronic myeloid leukemia, set a precedent and spurred extensive research and patenting in this area. nih.gov Many patents for pyridine-containing compounds are directed towards inhibiting various kinases implicated in cancer and inflammatory diseases. nih.govgoogle.com

Another prominent trend is the development of 2-aminopyridine derivatives. These compounds are recognized as versatile scaffolds in drug discovery, with numerous patents and patent applications detailing their synthesis and biological activities. nih.gov For example, US6458789B1 describes combinatorial libraries of 2-aminopyridine derivatives, showcasing the interest in exploring a wide chemical space around this core structure for identifying novel therapeutic agents.

The following interactive table provides a summary of key patenting trends for pyridine-based therapeutic agents:

Therapeutic Area Key Patented Scaffolds Prominent Targets Representative Patent/Application
Oncology2-Aminopyridines, Pyrido[2,3-d]pyrimidinesKinases (CDKs, ROS1, ALK)WO2019207463A1 google.com
Inflammatory DiseasesPyrazolo[1,5-a]pyridinesKinasesUS8119657B2 google.com
Infectious DiseasesPyridine-based heterocyclesVarious bacterial and viral targets-
Neurological DisordersNicotinic receptor ligandsNicotinic receptors-

This data underscores the sustained interest in pyridine derivatives, particularly in the realm of oncology and kinase inhibition.

Strategic Implications for Academic Research and Collaborative Development

The patent landscape and research trends surrounding this compound and its analogues present several strategic implications for academic researchers and potential industry collaborations.

The lack of direct patents for this compound suggests that this specific chemical entity may represent a novel and unexploited area of chemical space. This presents an opportunity for academic researchers to conduct foundational research into its synthesis, characterization, and biological activity without immediate concerns of infringing on existing intellectual property.

Given the strong trend of patenting 2-aminopyridine derivatives as kinase inhibitors, a logical strategic direction for academic research would be to investigate the potential of this compound and its analogues as inhibitors of various kinases implicated in cancer or other diseases. Such research could generate valuable preliminary data that could form the basis of a future patent application.

Collaboration between academic institutions and pharmaceutical companies is a crucial aspect of modern drug discovery. For a novel compound like this compound, a strategic approach to collaboration would involve:

Early-Stage Discovery: Academic labs can focus on the initial synthesis and biological screening of the compound and its analogues.

Lead Optimization: Promising lead compounds identified in academic research can then be further optimized through collaborative efforts with industry partners who possess the resources and expertise for medicinal chemistry, preclinical development, and clinical trials.

Intellectual Property: A clear agreement on intellectual property rights should be established early in the collaboration to ensure that both parties benefit from any potential commercialization.

The development of novel, potent, and selective kinase inhibitors remains a high priority for the pharmaceutical industry. The unique structural features of this compound, combined with the proven track record of the 2-aminopyridine scaffold, make it an attractive starting point for such endeavors.

Future Research Directions and Unexplored Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a well-established field, yet there is always a need for more efficient, cost-effective, and environmentally benign methods. researchgate.net Future research should focus on developing novel synthetic routes to 3-(cyclopentyloxy)pyridin-2-amine and its derivatives.

Key areas of focus could include:

Green Chemistry Approaches: Exploring one-pot multicomponent reactions that minimize waste and energy consumption. nih.gov Microwave-assisted and ultrasound-accelerated syntheses could offer significant advantages in terms of reaction times and yields. researchgate.netnih.gov

Catalysis: Investigating the use of novel catalysts, such as metal nanoparticles or organocatalysts, to improve the efficiency and selectivity of the key synthetic steps.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A plausible, yet to be documented, synthetic approach could involve the etherification of a 3-hydroxypyridin-2-amine derivative with a cyclopentyl halide or tosylate, or a Buchwald-Hartwig amination of a corresponding 2-chloropyridine (B119429) derivative. orgsyn.org The development of a robust and scalable synthesis is the first critical step towards a comprehensive investigation of this scaffold.

Application of Advanced Spectroscopic and Structural Techniques

A thorough characterization of this compound is fundamental. While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights into its structure and properties.

TechniqueExpected Information
1H NMR Signals corresponding to the protons on the pyridine (B92270) ring, the cyclopentyl group, and the amine group. The chemical shifts and coupling constants would confirm the substitution pattern.
13C NMR Resonances for each unique carbon atom, including those in the pyridine ring and the cyclopentyloxy moiety.
Mass Spectrometry Determination of the exact molecular weight and fragmentation pattern, confirming the elemental composition.
X-ray Crystallography If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
2D NMR (COSY, HSQC, HMBC) These techniques would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex analogues. tjnpr.org

Drawing parallels with the spectral data of a structurally similar compound, 2-amino-3-benzyloxypyridine, we can anticipate specific spectral features. researchgate.net For instance, the protons on the pyridine ring would likely appear in the aromatic region of the 1H NMR spectrum, while the cyclopentyl protons would be found in the aliphatic region.

Deeper Elucidation of Chemical Reactivity and Biological Mechanisms

The chemical reactivity of the this compound scaffold is dictated by the interplay of its functional groups: the 2-amino group, the pyridine nitrogen, and the cyclopentyloxy ether linkage. Understanding its reactivity is crucial for synthesizing analogues and for comprehending its potential metabolic fate.

Potential reactions for exploration include:

N-Functionalization: The 2-amino group can be acylated, alkylated, or used in the formation of ureas and thioureas to explore structure-activity relationships.

Electrophilic Aromatic Substitution: The pyridine ring can potentially undergo nitration, halogenation, or sulfonation, although the directing effects of the existing substituents would need to be carefully considered.

Metabolic Stability: The ether linkage could be a site of metabolic cleavage. In vitro metabolic studies using liver microsomes would be essential to assess its stability.

From a biological perspective, the aminopyridine scaffold is known to interact with a variety of biological targets. drugbank.comepa.gov For instance, derivatives of 3-(indolin-5-yloxy)pyridin-2-amine have been identified as potent necroptosis inhibitors by targeting receptor-interacting protein kinase 1 (RIPK1). nih.gov Future studies should aim to identify the specific molecular targets of this compound.

Integration of High-Throughput Screening with Computational Approaches for Scaffold Optimization

To efficiently explore the biological potential of this scaffold, a combination of high-throughput screening (HTS) and computational chemistry is indispensable.

High-Throughput Screening (HTS): A library of analogues based on the this compound core could be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors, and ion channels. nih.gov This would rapidly identify initial "hits" for further optimization.

Computational Docking and Molecular Dynamics: In silico methods can be used to predict the binding modes of these compounds to the active sites of identified targets. nih.gov This can guide the rational design of more potent and selective analogues.

Pharmacophore Modeling: Based on the structures of active compounds, a pharmacophore model can be developed to define the essential structural features required for biological activity.

This integrated approach has been successfully used in the discovery of potent inhibitors for various targets, including dual leucine (B10760876) zipper kinase (DLK). researchgate.net

Exploration of Diverse Substitutions on the Cyclopentyloxy Moiety and Pyridine Ring

Systematic structural modifications are at the heart of medicinal chemistry. The this compound scaffold offers multiple points for diversification.

Cyclopentyloxy Moiety:

Ring Size: The cyclopentyl ring could be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) to probe the effect of ring size on binding affinity.

Substitution: Introducing substituents on the cyclopentyl ring (e.g., methyl, hydroxyl, fluoro) could enhance potency or improve pharmacokinetic properties. For example, related structures like 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine have been synthesized. evitachem.com

Heterocyclic Replacements: Replacing the cyclopentyl ring with a heterocyclic ring (e.g., tetrahydrofuranyl, piperidinyl) could introduce new interaction points.

Pyridine Ring:

Positional Isomers: Synthesizing and testing isomers, such as 2-(cyclopentyloxy)pyridin-3-amine, could reveal the importance of the substituent positions for biological activity. bldpharm.com

Additional Substituents: Introducing small electron-donating or electron-withdrawing groups at other positions on the pyridine ring could modulate the electronic properties and biological activity of the molecule.

Identification of Novel Biological Targets for the this compound Scaffold

While related aminopyridine scaffolds have shown activity against targets like kinases and phosphodiesterases, the specific targets for this particular scaffold are unknown. drugbank.comnih.gov

Strategies for target identification include:

Phenotypic Screening: Testing the compound in cell-based assays that measure a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) can provide clues about its mechanism of action.

Affinity Chromatography: Immobilizing the compound on a solid support and passing cell lysates over it can be used to "pull down" its binding partners.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample.

The discovery of novel biological targets would open up new therapeutic possibilities for this scaffold.

Design and Synthesis of Advanced Analogue Libraries for Enhanced Bioactivity

Building on the insights gained from the aforementioned studies, the final step would be the design and synthesis of focused libraries of advanced analogues. The goal would be to optimize the lead compounds for potency, selectivity, and drug-like properties.

This would involve a multi-parameter optimization process, considering factors such as:

Potency: Aiming for low nanomolar or even picomolar activity against the desired target.

Selectivity: Ensuring that the compound is highly selective for its intended target to minimize off-target effects.

Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure that the compound can reach its target in the body at therapeutic concentrations.

The synthesis of such libraries could be facilitated by combinatorial chemistry techniques, allowing for the rapid generation of a large number of diverse analogues. nih.gov

The chemical compound this compound represents a promising yet underexplored scaffold in the vast field of medicinal chemistry. While specific data on this molecule is scarce, a systematic and multidisciplinary approach, as outlined in these future research directions, has the potential to uncover its therapeutic value. From the development of sustainable synthetic methods to the identification of novel biological targets and the creation of optimized analogue libraries, the journey to unlock the full potential of this intriguing molecule is just beginning. The insights gained from such endeavors will not only expand our understanding of the structure-activity relationships of pyridine derivatives but could also pave the way for the development of new and effective therapeutic agents.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Peaks for pyridine protons (δ 6.5–8.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). The amine proton may appear as a broad singlet (~δ 5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1100–1200 cm⁻¹) bonds .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the cyclopentyloxy orientation (e.g., dihedral angles ~60° relative to the pyridine ring) .

What strategies optimize the synthesis yield and purity of this compound?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity .

Q. Advanced

  • Kinase Inhibition Assays : Test against TrkA or other kinases using ATP-binding competition assays (IC₅₀ values reported in µM range) .
  • Cellular Uptake : Radiolabeled analogs (e.g., ³H/¹⁴C) quantify intracellular accumulation .
  • Structure-Activity Relationship (SAR) : Modifying the cyclopentyl group (e.g., replacing with cyclopropane) alters potency .

What analytical methods ensure compound stability and solubility?

Q. Advanced

  • HPLC-MS : Monitors degradation under stress conditions (e.g., pH 3–9, 40°C) .
  • Solubility Screening : Use DMSO for stock solutions (≥10 mM), with aqueous solubility enhanced by co-solvents (e.g., PEG-400) .
  • Stability Storage : Store at –20°C in amber vials to prevent photodegradation .

How can computational modeling predict interactions of this compound?

Q. Advanced

  • Molecular Docking : Use SMILES (COC1=C(N=C(C=C1)C(F)(F)F)N) to model binding to kinase ATP pockets (e.g., TrkA) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .

What are the challenges in scaling up synthesis for research use?

Q. Advanced

  • Byproduct Formation : Bromide elimination may occur during cyclopentyloxy introduction; monitor via TLC .
  • Cost-Efficiency : Replace Pd catalysts with cheaper alternatives (e.g., CuI in Ullmann reactions) .

How do structural modifications impact pharmacological potential?

Q. Advanced

  • Cyclopentyl vs. Cyclohexyl : Larger rings reduce steric hindrance but may lower solubility .
  • Trifluoromethyl Substitution : Enhances metabolic stability but requires careful toxicity profiling .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation .

How is purity validated for research-grade material?

Q. Basic

  • HPLC : Retention time matching against standards (≥95% purity) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.